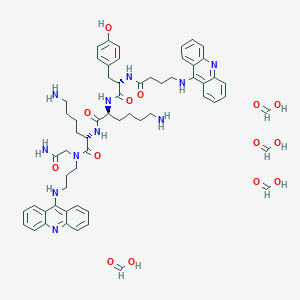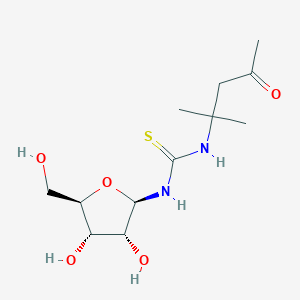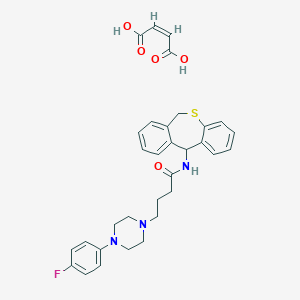
N-Retinoylleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Retinoylleucine is a compound that combines retinoic acid, a derivative of vitamin A, with DL-leucine, an amino acid. This compound is of interest due to its potential applications in various fields such as medicine, biology, and chemistry. Retinoic acid is known for its role in cellular growth, differentiation, and apoptosis, while DL-leucine is involved in protein synthesis and metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Retinoylleucine typically involves the esterification of retinoic acid with DL-leucine. One common method includes dissolving retinoic acid and DL-leucine in a solvent such as tetrahydrofuran (THF) and using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) along with a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere, such as argon, and stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Retinoylleucine can undergo various chemical reactions, including:
Oxidation: The retinoic acid moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino acid part can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the retinoic acid moiety can lead to the formation of retinoic acid derivatives, while substitution reactions can introduce new functional groups to the DL-leucine part.
Aplicaciones Científicas De Investigación
N-Retinoylleucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and peptide bond formation.
Biology: The compound is studied for its role in cellular differentiation and growth, particularly in stem cell research.
Medicine: this compound is investigated for its potential therapeutic effects in treating skin disorders, cancer, and metabolic diseases.
Industry: It is used in the formulation of cosmetics and skincare products due to its retinoic acid content, which is known for its anti-aging properties
Mecanismo De Acción
The mechanism of action of N-Retinoylleucine involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. These receptors regulate gene transcription and influence cellular processes such as differentiation, proliferation, and apoptosis. The DL-leucine part of the molecule may enhance the stability and bioavailability of the compound, allowing for more effective interaction with the receptors .
Comparación Con Compuestos Similares
Similar Compounds
Retinoic Acid: A key component of N-Retinoylleucine, known for its role in cellular growth and differentiation.
DL-Leucine: An amino acid involved in protein synthesis and metabolic processes.
Retinyl Palmitate: Another retinoid used in skincare products for its anti-aging properties.
Retinol: A precursor to retinoic acid, commonly used in cosmetics.
Uniqueness
This compound is unique due to its combined structure, which allows it to leverage the benefits of both retinoic acid and DL-leucine. This combination can enhance its stability, bioavailability, and overall effectiveness in various applications compared to its individual components .
Propiedades
Número CAS |
110683-02-8 |
|---|---|
Fórmula molecular |
C17H25FO3 |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H39NO3/c1-18(2)16-23(25(29)30)27-24(28)17-20(4)11-8-10-19(3)13-14-22-21(5)12-9-15-26(22,6)7/h8,10-11,13-14,17-18,23H,9,12,15-16H2,1-7H3,(H,27,28)(H,29,30)/b11-8-,14-13-,19-10-,20-17-/t23-/m0/s1 |
Clave InChI |
XILISIALPJYAMY-GTCOHCSCSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C\C(=C/C(=O)N[C@@H](CC(C)C)C(=O)O)\C)\C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |
Key on ui other cas no. |
110769-97-6 |
Sinónimos |
N-retinoylleucine N-retinoylleucine, (Z,E,E,E)-isomer N-trans-retinoyl-DL-leucine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one](/img/structure/B216820.png)






![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)


